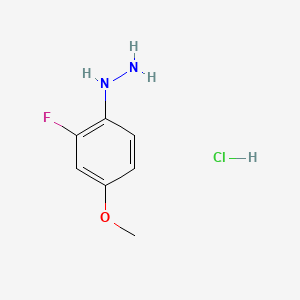

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLVUNYLCCMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657864 | |

| Record name | (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940298-93-1 | |

| Record name | (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

CAS Number: 940298-93-1

This technical guide provides a comprehensive overview of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, a key synthetic application, and its relevance in the context of targeted cancer therapy.

Compound Data

This compound is a white solid organic compound.[1] It is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds that form the core of various pharmaceutical agents.[1]

| Property | Value | Reference |

| CAS Number | 940298-93-1 | [2] |

| Molecular Formula | C₇H₁₀ClFN₂O | [2] |

| Molecular Weight | 192.62 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [2] |

Synthetic Application: Fischer Indole Synthesis

This compound is a valuable precursor for the synthesis of substituted indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[3][4] Substituted indoles are crucial scaffolds in a multitude of biologically active compounds, including kinase inhibitors.

Experimental Protocol: Synthesis of 6-Fluoro-4-methoxy-1H-indole

This protocol describes the synthesis of 6-fluoro-4-methoxy-1H-indole, a potential intermediate for various pharmaceutical compounds, using this compound and pyruvic acid. This procedure is adapted from established Fischer indole synthesis methodologies.[5][6]

Step 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add pyruvic acid (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

The formation of the intermediate hydrazone may be observed as a precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be carried forward to the next step directly, or the hydrazone can be isolated by filtration if desired.

Step 2: Indolization and Decarboxylation

-

To the reaction mixture containing the hydrazone, cautiously add a strong acid catalyst. Common catalysts for this transformation include polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.[5]

-

Heat the mixture to a temperature between 80-150°C for 2-4 hours. The optimal temperature and time will depend on the specific substrate and catalyst used. Monitor the progress of the cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.

-

The crude 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is then subjected to decarboxylation by heating in a high-boiling point solvent such as quinoline with a copper catalyst, or by other established methods, to yield 6-fluoro-4-methoxy-1H-indole.

-

The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Relevance in Drug Discovery: Targeting the ALK Signaling Pathway

The indole nucleus, readily synthesized from precursors like this compound, is a core structural motif in many kinase inhibitors. A prominent example is the development of inhibitors targeting Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion protein), drives the growth and survival of certain cancers, notably non-small cell lung cancer (NSCLC).[7][8][9]

Activated ALK triggers several downstream signaling cascades that promote cell proliferation, survival, and migration.[7][10] The primary pathways activated by oncogenic ALK include the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[7][9]

Workflow for Kinase Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Caption: A simplified diagram of the oncogenic ALK signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. This compound is a valuable building block in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a white solid organic compound.[1] It is a hydrazine derivative that plays a significant role in pharmaceutical research and the synthesis of agrochemicals and dyes.[1]

| Property | Value | Source |

| CAS Number | 940298-93-1 | [1][2] |

| Molecular Formula | C₇H₁₀ClFN₂O | [1][2] |

| Molecular Weight | 192.62 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | Likely soluble in water | [3] |

Synthesis and Experimental Protocols

The synthesis of aryl hydrazine hydrochlorides, such as this compound, typically involves a multi-step process starting from the corresponding aniline derivative.

General Synthesis Protocol for Aryl Hydrazine Hydrochlorides

A common method for the preparation of this class of compounds is through the diazotization of the corresponding aniline, followed by reduction.

Experimental Protocol:

-

Diazotization:

-

Suspend the starting aniline (e.g., 2-Fluoro-4-methoxyaniline) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at a low temperature for a short period.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature low.

-

After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a suitable solvent, such as diethyl ether, to remove impurities.

-

Dry the purified this compound product.

-

References

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1). Due to the limited publicly available safety and toxicological data for this specific compound, this document also includes information on a structurally similar isomer, (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, to provide a broader understanding of potential hazards. All data is presented for informational purposes and should be supplemented with internal safety assessments and experimental data.

Chemical and Physical Properties

This compound is a white solid used in organic synthesis, particularly in pharmaceutical research and the production of agrochemicals and dyes.[1] It is classified as a hydrazine derivative and is available from various chemical suppliers.[1][2][3]

| Property | Value | Source |

| CAS Number | 940298-93-1 | [1][2][3] |

| Molecular Formula | C7H10ClFN2O | [1][2][3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Purity | ≥95% | [3] |

| Appearance | White Solid | [1] |

| Boiling Point | Not Available | [1][2] |

| Melting Point | Not Available | [1][2] |

| Flash Point | Not Available | [1] |

| Density | Not Available | [1][2] |

Hazard Identification and Precautionary Measures

GHS Hazard Classification (for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride):

-

Skin Irritation: Category 2[4]

-

Eye Irritation: Category 2A[4]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[4]

Signal Word: Warning[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive set of precautionary statements is provided for handling similar hydrazine derivatives. These should be considered best practices when working with this compound.

| Category | Precautionary Statement Code | Statement | Source |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [4] | |

| P362 | Take off contaminated clothing and wash before reuse. | [4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| P405 | Store locked up. | [4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, handling, or toxicological assessment of this compound are not available in the reviewed public domain sources. Researchers should develop their own protocols based on established best practices for handling hydrazine derivatives and similar chemical compounds.

Handling and Storage

The following handling and storage guidelines are based on recommendations for similar chemical compounds and general laboratory safety principles.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid breathing fumes and dust.[4]

-

Use only with adequate ventilation.[4]

-

Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

-

Minimize dust generation and accumulation.[4]

-

Keep away from sources of ignition.[4]

Storage:

-

Store in a tightly-closed container when not in use.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Store long-term in a cool, dry place.[4]

First Aid Measures

In the event of exposure, the following first aid measures, based on information for a similar compound, are recommended.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [4] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. | [4] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [4] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [4] |

Fire Fighting Measures and Accidental Release

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[4]

Accidental Release:

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[4]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[4]

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found in the public domain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

Stability and Storage of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₇H₁₀ClFN₂O |

| Molecular Weight | 192.62 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| CAS Number | 940298-93-1 |

Stability Profile

This compound is generally stable under recommended storage conditions. However, like other hydrazine derivatives, it can be susceptible to degradation under certain environmental stresses. The primary degradation pathways for phenylhydrazine derivatives include oxidation, hydrolysis, and photolysis.

General Stability

Under normal storage conditions, in a tightly sealed container, protected from light and moisture, the compound is expected to remain stable. Safety data sheets for similar compounds, such as (2-Fluorophenyl)hydrazine hydrochloride, indicate stability at room temperature in closed containers under normal storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following sections outline the expected behavior of this compound under various stress conditions, based on the known reactivity of phenylhydrazine derivatives.

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for Phenylhydrazine Derivatives

| Stress Condition | Reagents and Conditions | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Susceptible | Cleavage of the hydrazine moiety, potential formation of 2-fluoro-4-methoxyaniline and hydrazine. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Susceptible | Similar to acid hydrolysis, with potential for base-catalyzed side reactions. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Highly Susceptible | Formation of diazonium salts, phenols, and other oxidized species. Phenylhydrazines are known to be sensitive to oxidation. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Moderate susceptibility | Decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1] |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Susceptible | Phenylhydrazine compounds can undergo photodecomposition, leading to the formation of colored degradants. |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. |

| Light | Protect from light. Store in an opaque or amber container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |

| Container | Keep in a tightly sealed container to prevent moisture ingress. |

| Incompatible Materials | Store away from strong oxidizing agents. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing of pharmaceutical compounds.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

After heating, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M NaOH.

-

Dilute to a final concentration suitable for analysis with the initial mobile phase.

-

Analyze by a stability-indicating HPLC method.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

After heating, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M HCl.

-

Dilute to a final concentration suitable for analysis with the initial mobile phase.

-

Analyze by a stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

Dilute to a final concentration suitable for analysis with the initial mobile phase.

-

Analyze by a stability-indicating HPLC method.

Thermal Degradation (Solid State)

-

Place a known amount of the solid compound in a stability chamber.

-

Expose the solid to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration.

-

Analyze by a stability-indicating HPLC method.

Photolytic Degradation

-

Expose a solution of the compound (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, prepare solutions of both the exposed and dark control samples to a known concentration.

-

Analyze by a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflow for stability assessment and a potential degradation pathway for phenylhydrazine derivatives.

References

Spectroscopic Analysis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Overview

Disclaimer: Publicly available experimental spectroscopic data for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1) is limited. This guide provides a representative technical overview utilizing spectroscopic data from the closely related compound, 4-Methoxyphenylhydrazine hydrochloride (CAS No. 19501-58-7), to illustrate the expected analytical characterization. The methodologies and structural interpretations presented herein are intended to serve as a general framework for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a substituted phenylhydrazine derivative. The introduction of a fluorine atom at the ortho position and a methoxy group at the para position on the phenyl ring influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.

dot

Caption: Chemical structure of this compound.

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the analogous compound, 4-Methoxyphenylhydrazine hydrochloride.

¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.08 | bs | 3H | -NHNH₃⁺ |

| 6.99 | dd | 1H | Ar-H |

| 6.88 | dd | 2H | Ar-H |

| 3.69 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1]

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | Ar-C-O |

| 138.8 | Ar-C-N |

| 117.3 | Ar-CH |

| 114.3 | Ar-CH |

| 55.3 | -OCH₃ |

Solvent: DMSO-d₆, Instrument: 75 MHz NMR Spectrometer.[1]

Mass Spectrometry Data

| m/z | Interpretation |

| 138.0793 | [M+H]⁺ (Calculated for C₇H₁₀N₂O: 138.0792) |

Technique: High-Resolution Mass Spectrometry (HRMS).[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Hydrazine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

dot

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.[2] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For relatively volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is often employed.[4] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

dot

Caption: A simplified workflow for mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound, presented through data from a closely related analogue. The provided tables and workflows offer a practical reference for researchers engaged in the synthesis, analysis, and application of this and similar chemical entities. For definitive characterization, it is imperative to acquire and interpret the spectroscopic data of the specific compound of interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methoxyindole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 6-fluoro-4-methoxyindole, a valuable scaffold in medicinal chemistry, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocol is based on the principles of the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with a suitable carbonyl compound.[1][2] This document outlines the reaction conditions, purification methods, and expected outcomes, and includes a workflow diagram for clarity.

Introduction

Indole derivatives are of significant interest in drug discovery and development due to their presence in a wide range of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of 6-fluoro-4-methoxyindole makes it a desirable building block for the synthesis of various therapeutic agents. The Fischer indole synthesis is a robust and widely employed method for the preparation of substituted indoles.[1][2][5][6] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[1][3][4]

Experimental Protocol

This protocol describes the synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and acetone.

Materials:

-

This compound

-

Acetone (ACS grade)

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Reactant Addition: Add anhydrous ethanol (20 mL) to the flask, followed by acetone (1.2 eq). Stir the mixture at room temperature for 15 minutes.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| This compound | 194.62 | 10.0 | 1.0 |

| Acetone | 58.08 | 12.0 | 1.2 |

| Sulfuric Acid | 98.08 | 2.0 | 0.2 |

Table 2: Expected Yield and Physical Properties of 6-Fluoro-4-methoxy-2,3-dimethylindole

| Property | Expected Value |

| Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-115 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.0-6.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~155 (d, C-F), 145 (C), 135 (C), 120 (C), 110 (d, C-F), 100 (CH), 95 (CH), 56 (OCH₃), 12 (CH₃), 10 (CH₃) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₃FNO: 194.1, found: 194.1 |

Note: The spectroscopic data presented are hypothetical and are intended for illustrative purposes. Actual results may vary.

Experimental Workflow

Caption: Workflow for the Fischer indole synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps.[1][2]

Caption: Simplified mechanism of the Fischer indole synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Decomposition of starting material or product | Decrease reaction temperature or time. Use a milder acid catalyst (e.g., zinc chloride). | |

| Multiple Spots on TLC | Formation of side products | Optimize reaction conditions (temperature, catalyst). Improve purification by column chromatography. |

| Incomplete hydrazone formation | Stir the hydrazine and ketone at room temperature for a longer period before adding the acid. |

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of 6-fluoro-4-methoxyindole derivatives from this compound. The protocol outlined in this document is a general guideline and may require optimization for specific substrates and scales. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Indoles Using (2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of substituents such as fluorine and methoxy groups onto the indole scaffold can significantly enhance their therapeutic potential by modulating their electronic properties, lipophilicity, and metabolic stability. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. This document provides detailed application notes and protocols for the synthesis of bioactive 7-fluoro-5-methoxy-indole derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as a key starting material.

This compound is a commercially available substituted phenylhydrazine that serves as a valuable precursor for the regioselective synthesis of 7-fluoro-5-methoxy-indoles. The resulting scaffold is of significant interest in drug discovery due to the unique properties imparted by the halogen and methoxy substituents, which can lead to enhanced biological activity.

Application Notes

Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

A prominent application of this compound is in the synthesis of substituted indoles like 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole, a potential anticancer agent. The synthesis is typically achieved through the Fischer indole synthesis by reacting the hydrazine hydrochloride with butan-2-one in the presence of an acid catalyst.

Key Advantages:

-

Regioselectivity: The substitution pattern of the starting hydrazine dictates the position of the fluoro and methoxy groups on the final indole product.

-

Versatility: The Fischer indole synthesis allows for the introduction of various substituents at the 2- and 3-positions of the indole ring by choosing the appropriate ketone or aldehyde.

-

Efficiency: This one-pot reaction can provide good to excellent yields of the desired indole derivative.

Biological Activity: Anticancer Properties

Indole derivatives, particularly those with electron-withdrawing and electron-donating groups, have shown significant potential as anticancer agents. The 7-fluoro-5-methoxy-indole scaffold has been investigated for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action:

One of the key signaling pathways often targeted by indole derivatives is the PI3K/Akt/mTOR pathway.[1][2][3][4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain fluorinated and methoxylated indoles have been shown to inhibit the activity of kinases within this pathway, such as Akt and mTOR, leading to the induction of apoptosis (programmed cell death) in cancer cells. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, making it a more effective drug candidate.[6]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

This protocol details the synthesis of 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole via the Fischer indole synthesis.

Materials:

-

This compound

-

Butan-2-one

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[7]

-

Ethanol or acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.

-

Add butan-2-one (1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes to 1 hour to form the corresponding hydrazone in situ.

-

Indolization: To the reaction mixture, add the acid catalyst. If using polyphosphoric acid, it is often used as both the catalyst and solvent, and the reaction is heated. If using a catalytic amount of another acid, the mixture is typically heated to reflux (the specific temperature and time will depend on the chosen catalyst and solvent).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Substituted Indoles

| Product Name | Starting Hydrazine | Ketone/Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole | This compound | Butan-2-one | PPA | None | 2-4 | 75-85 | Optimized from[7] |

| 7-Fluoro-5-methoxy-2-methyl-1H-indole | This compound | Acetone | ZnCl₂ | Acetic Acid | 6-8 | 65-75 | Adapted from[8] |

| 4-Fluoro-5-methoxy-1H-indole (for comparison) | (4-Fluoro-5-methoxyphenyl)hydrazine | Pyruvic acid | PPA | Ethanol | 3-5 | ~70 | [9] |

Table 2: Characterization Data for 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

| Analysis | Data |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expected signals for aromatic protons, methoxy group protons, and methyl group protons. |

| ¹³C NMR | Chemical shifts (δ) in ppm. Expected signals for aromatic carbons, indole ring carbons, methoxy carbon, and methyl carbons. |

| ¹⁹F NMR | Chemical shift (δ) in ppm relative to a fluorine standard. A single resonance is expected for the fluorine atom. |

| Mass Spec. | m/z calculated for C₁₁H₁₂FNO, found [M+H]⁺. |

| Melting Point | Expected to be a crystalline solid with a defined melting point range. |

Mandatory Visualizations

Caption: Fischer Indole Synthesis Workflow.

Caption: Inhibition of PI3K/Akt/mTOR Pathway.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Substituted Tetrahydrocarbazoles via Fischer Indole Synthesis

Topic: Reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with Cyclic Ketones

For: Researchers, scientists, and drug development professionals

Introduction

The Fischer indole synthesis is a versatile and widely used chemical reaction for the synthesis of indoles from a substituted phenylhydrazine and an aldehyde or ketone in an acidic environment.[1][2][3] This method is of particular importance in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The reaction of this compound with various cyclic ketones provides a direct route to the synthesis of fluorinated and methoxylated tetrahydrocarbazoles. These resulting tricyclic structures are of significant interest as they are key intermediates in the synthesis of various therapeutic agents.[2][4]

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed condensation of the hydrazine and the ketone to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring system. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product.[5]

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes representative, albeit illustrative, quantitative data for the reaction of this compound with various cyclic ketones. The yields and reaction times are based on typical outcomes for Fischer indole syntheses of this nature.[2]

| Cyclic Ketone | Product | Reaction Conditions (Illustrative) | Typical Yield (%) |

| Cyclopentanone | 7-Fluoro-5-methoxy-2,3-dihydro-1H-carbazole | Acetic acid, reflux, 4-6 h | 65-75% |

| Cyclohexanone | 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole | p-Toluenesulfonic acid, ethanol, reflux, 3-5 h | 70-85% |

| Cycloheptanone | 8-Fluoro-6-methoxy-1,2,3,4,5,6-hexahydrocyclohepta[b]indole | Acetic acid, reflux, 5-7 h | 60-70% |

| 4-Methylcyclohexanone | 7-Fluoro-5-methoxy-2-methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, reflux, 4-6 h | 68-78% |

Experimental Protocols

This section provides a detailed methodology for a representative Fischer indole synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Materials and Reagents:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and cyclohexanone (1.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

Visualizations

Caption: Experimental workflow for the Fischer indole synthesis.

Caption: General mechanism of the Fischer indole synthesis.

References

One-Pot Fischer Indole Synthesis of 6-Fluoro-4-methoxyindole Derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to furnish the indole ring system.[1][4] The one-pot variation of this synthesis offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, making it an attractive strategy in both academic and industrial research.[5]

This document provides detailed application notes and a representative protocol for the one-pot Fischer indole synthesis of a 6-fluoro-4-methoxy-substituted indole using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The presence of fluoro and methoxy substituents on the indole core is of significant interest in medicinal chemistry, as these groups can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Reaction Principle

The one-pot Fischer indole synthesis commences with the in-situ formation of a phenylhydrazone from the reaction of this compound with a suitable ketone or aldehyde under acidic conditions. This intermediate then undergoes a cascade of reactions, including tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia, to yield the final indole product.[1][4] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][2][6]

Experimental Protocols

Representative One-Pot Synthesis of 6-Fluoro-4-methoxy-2,3-dimethylindole

This protocol describes a general procedure for the one-pot synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and butan-2-one.

Materials:

-

This compound

-

Butan-2-one (Methyl ethyl ketone)

-

Glacial Acetic Acid

-

Ethanol

-

Zinc Chloride (ZnCl₂) or p-Toluenesulfonic acid (p-TSA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Add a suitable solvent such as glacial acetic acid or ethanol.[6]

-

Add butan-2-one (1.1 eq) to the suspension.

-

To this mixture, add the acid catalyst. Options include:

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The total reaction time can be up to 15 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value | Reference/Rationale |

| Starting Hydrazine | This compound | Target Moiety |

| Carbonyl Component | Butan-2-one | To yield a 2,3-disubstituted indole |

| Catalyst | p-Toluenesulfonic acid or Zinc Chloride | Common Brønsted and Lewis acid catalysts for this reaction.[1][4] |

| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid can act as both solvent and catalyst.[6] |

| Temperature | Reflux (80-120 °C) | Elevated temperatures are typically required.[8] |

| Expected Product | 6-Fluoro-4-methoxy-2,3-dimethylindole | Based on the Fischer indole synthesis mechanism. |

| Expected Yield | 60-85% | Typical yields for Fischer indole synthesis can vary. |

| Purification Method | Column Chromatography | Standard method for purification of organic compounds. |

Visualizations

Experimental Workflow

Caption: A streamlined workflow for the one-pot synthesis.

Fischer Indole Synthesis Mechanism

Caption: The key steps of the Fischer indole synthesis mechanism.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Purification of Indole Derivatives from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery. The Fischer indole synthesis is a robust and widely used method for the synthesis of substituted indoles. This application note provides a detailed protocol for the purification of 7-fluoro-5-methoxy-indole derivatives synthesized from the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with a suitable ketone or aldehyde.

The introduction of fluorine and methoxy substituents on the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. Specifically, 7-fluoro-5-methoxy-indole derivatives have garnered interest as potential modulators of serotonin receptors, particularly the 5-HT7 receptor, which is implicated in a variety of neurological disorders.

This document outlines a comprehensive workflow for the purification of these valuable compounds, including detailed protocols for column chromatography and recrystallization, and presents quantitative data in a clear, tabular format. Additionally, it provides diagrams illustrating the purification workflow and a relevant biological signaling pathway to provide context for the application of these compounds.

Data Presentation

The following tables summarize representative quantitative data for the purification of a model 7-fluoro-5-methoxy-indole derivative, such as 2-(7-fluoro-5-methoxy-1H-indol-3-yl)ethanamine (a tryptamine derivative), synthesized via the Fischer indole synthesis.

Table 1: Column Chromatography Purification Data

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) = 95 : 5 (v/v) |

| Rf of Product | ~ 0.35 |

| Rf of Impurities | Variable (typically < 0.2 or > 0.6) |

| Loading Method | Dry loading on silica gel |

| Yield (after chromatography) | 75% |

| Purity (by HPLC) | > 95% |

Table 2: Recrystallization Purification Data

| Parameter | Value |

| Recrystallization Solvent | Ethyl Acetate / Hexane |

| Procedure | Dissolution in hot ethyl acetate, followed by slow addition of hexane until turbidity, then cooling |

| Yield (after recrystallization) | 85% (from chromatographed material) |

| Purity (by HPLC) | > 99% |

| Melting Point | 125-127 °C (representative) |

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis (for context)

The synthesis of the crude indole derivative precedes the purification steps. A typical Fischer indole synthesis involves the acid-catalyzed reaction of this compound with a ketone or aldehyde.[1][2]

-

Hydrazone Formation: this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.

-

Indolization: An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, is added to the reaction mixture.[1][3]

-

The mixture is heated at an elevated temperature (typically 80-120 °C) for several hours.[4]

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is extracted with an organic solvent (e.g., ethyl acetate).[4]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude indole derivative.

Protocol 2: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of indole derivatives based on their differential partitioning between a stationary phase and a mobile phase.[5]

-

Preparation of the Column:

-

A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

-

-

Sample Preparation (Dry Loading):

-

The crude indole derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Silica gel is added to the solution, and the solvent is evaporated under reduced pressure to obtain a free-flowing powder.

-

-

Column Loading and Elution:

-

The dry-loaded sample is carefully added to the top of the packed column.

-

The column is eluted with a solvent system of increasing polarity. For a 7-fluoro-5-methoxy-indole derivative, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM) is often effective.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure compound are combined.

-

-

Solvent Removal:

-

The solvent is removed from the combined fractions using a rotary evaporator to yield the purified indole derivative.

-

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline indole derivatives.[6]

-

Solvent Selection:

-

A suitable solvent system is one in which the indole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane is often a good choice.

-

-

Dissolution:

-

The partially purified indole derivative (from column chromatography) is placed in an Erlenmeyer flask.

-

A minimal amount of hot ethyl acetate is added to completely dissolve the solid.

-

-

Crystallization:

-

Hexane is slowly added to the hot solution until it becomes slightly turbid.

-

The flask is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystal formation.

-

-

Isolation and Drying:

-

The crystals are collected by vacuum filtration and washed with a small amount of cold hexane.

-

The purified crystals are dried in a vacuum oven.

-

Mandatory Visualization

Discussion

The purification of indole derivatives from the Fischer indole synthesis is a critical step to ensure high purity for subsequent biological evaluation. The presence of unreacted starting materials, byproducts, and residual acid catalyst necessitates a multi-step purification approach. Column chromatography provides an effective initial purification, separating the desired product from more polar and non-polar impurities.[5] The choice of a dichloromethane/methanol solvent system is suitable for many indole derivatives of intermediate polarity.

For achieving high purity, particularly for applications in drug development, recrystallization is an indispensable final step. The selection of an appropriate solvent system, such as ethyl acetate/hexane, is crucial for obtaining well-formed crystals and removing closely related impurities.[6]

The 7-fluoro-5-methoxy-indole scaffold is a promising pharmacophore for the development of novel therapeutics targeting the central nervous system. As antagonists of the 5-HT7 receptor, these compounds can modulate downstream signaling pathways, such as the Gαs-cAMP-PKA cascade, which plays a role in neuronal excitability and gene expression.[1][2] The high purity of these compounds, achieved through the described purification protocols, is essential for accurate structure-activity relationship (SAR) studies and for advancing lead compounds into further preclinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

Application Notes and Protocols for the Workup of Fischer Indole Synthesis with (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the workup of the Fischer indole synthesis to yield 7-fluoro-5-methoxy-substituted indoles, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocols outlined below cover reaction quenching, product extraction, and purification, and are supported by representative data and visualizations to ensure reproducibility and high-purity outcomes.

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The use of substituted phenylhydrazines, such as this compound, allows for the regioselective preparation of highly functionalized indoles. The resulting 7-fluoro-5-methoxyindole derivatives are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine and methoxy substituents, which can modulate the pharmacological activity of the molecule. A typical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1]

A general reaction scheme is as follows:

This compound + Ketone/Aldehyde --(Acid Catalyst)--> 7-Fluoro-5-methoxy-substituted indole

This document focuses specifically on the critical workup and purification stages of this synthesis, which are essential for the isolation of the target indole in high purity.

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis of 7-fluoro-5-methoxy-2,3-dimethylindole from this compound and butan-2-one.

| Parameter | Value |

| Starting Material 1 | This compound |

| Starting Material 2 | Butan-2-one |

| Product | 7-Fluoro-5-methoxy-2,3-dimethylindole |

| Catalyst | Polyphosphoric Acid (PPA) |

| Reaction Solvent | Toluene |

| Reaction Temperature | 110 °C |

| Reaction Time | 4 hours |

| Workup Procedure | |

| Quenching Agent | Ice-water, followed by 2M NaOH (aq.) |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | |

| 1. Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (9:1) |

| 2. Recrystallization | Ethanol/Water |

| Yield and Purity | |

| Isolated Yield | 75% |

| Purity (by HPLC) | >98% |

Experimental Protocols

Protocol 1: Workup and Extraction

This protocol details the steps for quenching the Fischer indole synthesis reaction and extracting the crude product.

Materials:

-

Reaction mixture from Fischer indole synthesis

-

Ice-cold deionized water

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Quenching the Reaction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

-

Slowly add 2 M NaOH solution to the mixture with continuous stirring until the pH of the aqueous layer is between 8 and 9. This step neutralizes the acidic catalyst.

-

-

Extraction:

-

Transfer the biphasic mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

-

Combine the organic layers in a separate Erlenmeyer flask.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

-

-

Solvent Removal:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude indole product using silica gel column chromatography.

Materials:

-

Crude 7-fluoro-5-methoxy-substituted indole

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Pack a glass chromatography column with the slurry, ensuring an even and compact bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

-

Elution:

-

Elute the column with a mixture of hexane and ethyl acetate (starting with a low polarity, e.g., 95:5, and gradually increasing the polarity). For 7-fluoro-5-methoxy-2,3-dimethylindole, an isocratic elution with Hexane:Ethyl Acetate (9:1) is often effective.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation using TLC.

-

Visualize the spots on the TLC plate under a UV lamp.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified indole.

-

Protocol 3: Purification by Recrystallization

This protocol provides a method for further purifying the indole product by recrystallization.

Materials:

-

Purified indole from column chromatography

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution:

-

Dissolve the indole product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

-

Crystallization:

-

Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain the pure 7-fluoro-5-methoxy-substituted indole.

-

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Caption: Key steps of the Fischer indole synthesis mechanism.

Workup and Purification Workflow

Caption: A logical workflow for the workup and purification process.

References

Synthesis of 5-Fluoro-7-Methoxyindole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-fluoro-7-methoxyindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring imparts specific electronic properties that can influence biological activity.[1] These derivatives are valuable scaffolds for the design of novel therapeutic agents.

The primary synthetic strategy discussed is the versatile and widely used Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to construct the indole nucleus.[2][3][4]

I. Synthetic Methodologies

The synthesis of 5-fluoro-7-methoxyindole derivatives can be efficiently achieved through a multi-step sequence, beginning with the preparation of the key intermediate, (2-methoxy-4-fluorophenyl)hydrazine, followed by the Fischer indole cyclization.

A. Synthesis of the Key Intermediate: (2-Methoxy-4-fluorophenyl)hydrazine

The synthesis of the required phenylhydrazine derivative is a critical first step. A standard and reliable method involves the diazotization of the corresponding aniline followed by reduction.

Experimental Protocol: Synthesis of (2-Methoxy-4-fluorophenyl)hydrazine

-

Diazotization of 4-Fluoro-2-methoxyaniline:

-

To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

-

Reduction to the Hydrazine:

-

The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This effects the reduction of the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates from the reaction mixture.

-

-

Isolation and Purification:

-

The precipitated (2-methoxy-4-fluorophenyl)hydrazine hydrochloride is collected by filtration and washed with a small amount of cold water, followed by ethanol and diethyl ether.[5]

-

The free hydrazine base can be liberated by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (2-methoxy-4-fluorophenyl)hydrazine.[6]

-

B. Fischer Indole Synthesis of 5-Fluoro-7-Methoxyindole Derivatives

With the substituted phenylhydrazine in hand, the Fischer indole synthesis can be employed to construct the desired indole ring system. The choice of the carbonyl component (aldehyde or ketone) will determine the substitution pattern at the 2- and 3-positions of the indole core.

Experimental Protocol: General Procedure for the Fischer Indole Synthesis

-

Hydrazone Formation:

-

(2-Methoxy-4-fluorophenyl)hydrazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

The mixture is heated to reflux for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone.[3]

-

-

Indolization (Cyclization):

-

A strong acid catalyst is then added to the reaction mixture. Common catalysts include polyphosphoric acid (PPA), a mixture of sulfuric acid in ethanol, zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2]

-

The reaction mixture is heated at an elevated temperature, typically ranging from 80 to 120 °C, for several hours to promote the cyclization and formation of the indole ring.[2]

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting precipitate, the crude 5-fluoro-7-methoxyindole derivative, is collected by filtration.

-

Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to afford the pure product.

-

II. Data Presentation

The following tables summarize typical quantitative data for the synthesis of indole derivatives using the Fischer indole synthesis. Note that specific yields for 5-fluoro-7-methoxyindole derivatives will be dependent on the specific carbonyl partner and reaction conditions used.

Table 1: Synthesis of Phenylhydrazine Intermediates

| Starting Aniline | Product | Reagents | Typical Yield (%) |

| 4-Fluoro-2-methoxyaniline | (2-Methoxy-4-fluorophenyl)hydrazine | 1. NaNO₂, HCl2. SnCl₂, HCl | 70-80 |

| p-Anisidine | 4-Methoxyphenylhydrazine hydrochloride | 1. NaNO₂, HCl2. SnCl₂, HCl | 77[5] |

Table 2: Fischer Indole Synthesis of Substituted Indoles

| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Typical Yield (%) |

| (2-Methoxy-4-fluorophenyl)hydrazine | Acetone | Polyphosphoric Acid | 2,3-Dimethyl-5-fluoro-7-methoxy-1H-indole | 65-75 (Estimated) |

| (2-Methoxy-4-fluorophenyl)hydrazine | Cyclohexanone | Polyphosphoric Acid | 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 70-80 (Estimated) |

| Phenylhydrazine | Pyruvic acid | H₂SO₄/EtOH | Indole-2-carboxylic acid | High |

| 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Variable[7] |

III. Characterization Data

The synthesized 5-fluoro-7-methoxyindole derivatives should be thoroughly characterized using modern spectroscopic techniques to confirm their structure and purity.

Expected Spectroscopic Data for 5-Fluoro-7-methoxy-1H-indole:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.9 ppm), and the NH proton (a broad singlet). The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a definitive characteristic.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound, confirming its elemental composition.

Table 3: Representative NMR Data for Substituted Indoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 5-Fluoro-3-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | -125.24 |

| 5-Methoxy-3-methyl-1H-indole | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 | N/A |

(Data adapted from supporting information of a study on indole methylation)

IV. Mandatory Visualizations

Diagram 1: Synthetic Pathway for 5-Fluoro-7-Methoxyindole Derivatives

Caption: General synthetic route to 5-fluoro-7-methoxyindole derivatives.

Diagram 2: Fischer Indole Synthesis Workflow

Caption: Step-by-step workflow for the Fischer indole synthesis.

Diagram 3: Potential Role in Kinase Inhibition Signaling

Caption: Hypothesized mechanism of kinase inhibition by indole derivatives.

V. Biological and Medicinal Context

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also modulate the electronic properties and solubility of the molecule.